molecular formula C19H20N2O3 B2642114 (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide CAS No. 1025278-05-0

(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Cat. No.: B2642114
CAS No.: 1025278-05-0
M. Wt: 324.38
InChI Key: HOSKGBPKIRBGCH-AQTBWJFISA-N
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Description

The compound (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is a synthetic organic molecule characterized by its unique structural features

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide has shown potential as a pharmacophore for designing drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial , anti-inflammatory , or anticancer activities .

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials with specific properties, such as optical or electronic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and benzaldehyde derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 4-ethoxyaniline and a suitable aldehyde to form the Schiff base intermediate.

    Cyclization and Amide Formation: The Schiff base undergoes cyclization and subsequent amide formation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism by which (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide
  • (2Z)-2-{[(4-chlorophenyl)amino]methylidene}-3-oxo-N-phenylbutanamide

Uniqueness

Compared to similar compounds, (2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide is unique due to the presence of the ethoxy group , which can influence its chemical reactivity and biological activity . This structural variation can lead to differences in solubility , stability , and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

(Z)-2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-N-phenylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-17-11-9-15(10-12-17)20-13-18(14(2)22)19(23)21-16-7-5-4-6-8-16/h4-13,22H,3H2,1-2H3,(H,21,23)/b18-14-,20-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOAWEQMEPPBOI-IUIUPVHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC(=C(C)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C/C(=C(\C)/O)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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